Norgestimate

描述

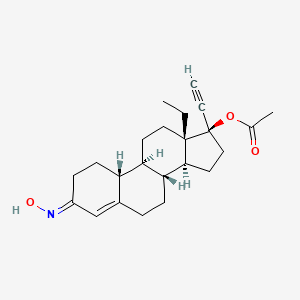

Norgestimate is a synthetic progestin used primarily in hormonal contraceptives and menopausal hormone therapy. It is a derivative of norethisterone and belongs to the 19-nortestosterone family of progestins. This compound is commonly combined with ethinylestradiol in oral contraceptive pills to prevent ovulation and manage acne vulgaris .

准备方法

Norgestimate is synthesized through a multi-step chemical process. The synthesis begins with the precursor norethisterone, which undergoes several chemical transformations, including acetylation and oximation, to form this compound. The reaction conditions typically involve the use of solvents like chloroform and reagents such as acetic anhydride .

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to meet pharmaceutical standards .

化学反应分析

Norgestimate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its metabolites, such as norelgestromin and levonorgestrel.

Reduction: Reduction reactions can convert this compound into its active metabolites.

Substitution: this compound can undergo substitution reactions, particularly at the oxime and acetate groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are norelgestromin and levonorgestrel .

科学研究应用

Contraceptive Use

Norgestimate is primarily utilized in combined oral contraceptives (COCs). The combination of this compound with ethinylestradiol has been shown to provide effective contraception with a favorable side effect profile. Clinical studies have demonstrated that this compound/ethinylestradiol formulations result in:

- High efficacy rates in preventing ovulation.

- Improved cycle control compared to older formulations containing progestins with higher androgenic activity, such as norgestrel.

- Minimal adverse effects on lipid metabolism, maintaining higher levels of high-density lipoprotein cholesterol .

Case Study: Efficacy and Safety

A review of clinical trials indicated that this compound-containing contraceptives were associated with statistically significant increases in high-density lipoprotein cholesterol levels and improvements in the low-density/high-density lipoprotein ratio compared to other progestins . This suggests that this compound may pose a lower risk for cardiovascular issues related to lipid profiles.

Treatment of Acne Vulgaris

This compound is also indicated for the treatment of moderate acne vulgaris in women aged 15 years and older. The mechanism involves the suppression of androgen synthesis, which reduces sebum production and consequently decreases acne lesions .

Clinical Evidence

A study highlighted that patients using this compound/ethinylestradiol experienced a significant reduction in acne lesions compared to those using placebo treatments. The anti-androgenic properties of this compound help mitigate acne symptoms effectively while providing contraceptive benefits .

Hormonal Replacement Therapy

Although not its primary application, this compound has been explored for use in hormone replacement therapy (HRT) for menopausal symptoms. Its low androgenic activity makes it a suitable candidate for women seeking relief from menopausal symptoms without the adverse effects associated with more androgenic progestins.

Potential Applications Beyond Contraception

Research continues into the broader applications of this compound, including its potential role in managing conditions influenced by hormonal balance, such as:

- Polycystic ovary syndrome (PCOS)

- Endometriosis

- Premenstrual dysphoric disorder (PMDD)

Pharmacological Profile

The pharmacokinetics of this compound reveal its rapid absorption and metabolism into its active form, 17-deacetylthis compound, which is responsible for its therapeutic effects. Key pharmacological characteristics include:

| Parameter | Value |

|---|---|

| Absorption | Tmax: 0.5-2 hours |

| Volume of Distribution | Not readily available |

| Protein Binding | High (approximately 95%) |

| Metabolism | Extensive first-pass metabolism |

| Active Metabolite | 17-deacetylthis compound |

作用机制

Norgestimate exerts its effects by binding to progesterone receptors in the female reproductive tract, mammary gland, hypothalamus, and pituitary gland. This binding suppresses the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The suppression of LH and FSH prevents ovulation and thereby prevents pregnancy .

相似化合物的比较

Norgestimate is often compared with other progestins such as norethindrone and levonorgestrel. While all these compounds are used in hormonal contraceptives, this compound is unique due to its minimal androgenic activity and its ability to be metabolized into active forms like norelgestromin and levonorgestrel .

Similar Compounds

Norethindrone: Another synthetic progestin used in contraceptives and hormone therapy.

Levonorgestrel: A widely used progestin in emergency contraceptives and intrauterine devices.

Desogestrel: A progestin used in combination with ethinylestradiol in oral contraceptives.

This compound’s unique metabolic pathway and low androgenic activity make it a preferred choice in certain contraceptive formulations .

属性

CAS 编号 |

20799-27-3 |

|---|---|

分子式 |

C23H31NO3 |

分子量 |

369.5 g/mol |

IUPAC 名称 |

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 |

InChI 键 |

KIQQMECNKUGGKA-GOMYTPFNSA-N |

SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |

手性 SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=NO)CC[C@H]34 |

规范 SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |

颜色/形态 |

Crystals from methylene chloride |

熔点 |

214-218 °C |

Key on ui other cas no. |

35189-28-7 |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

溶解度 |

5.31e-03 g/L |

同义词 |

norgestimate norgestrel oxime acetate |

蒸汽压力 |

2.62X10-11 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。